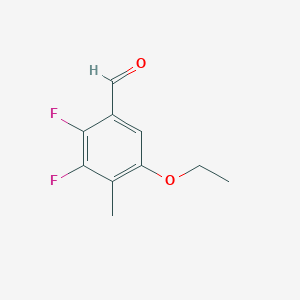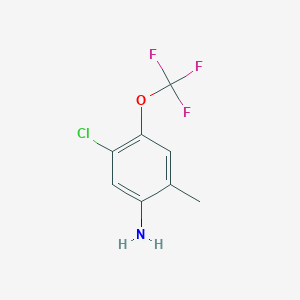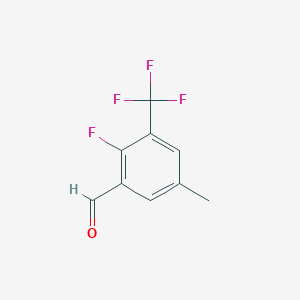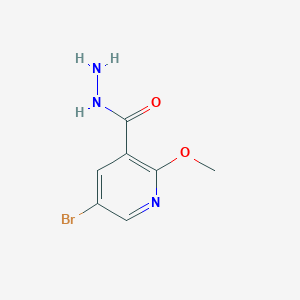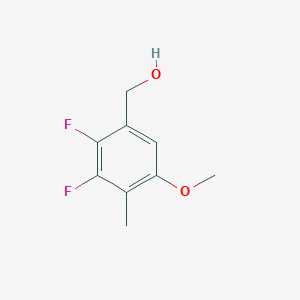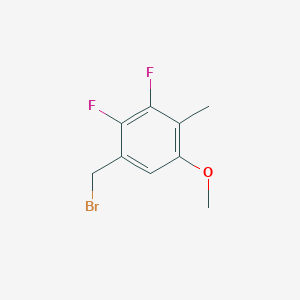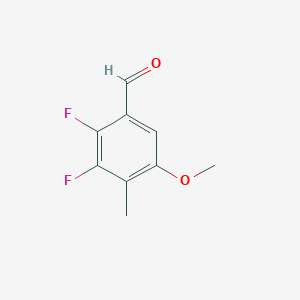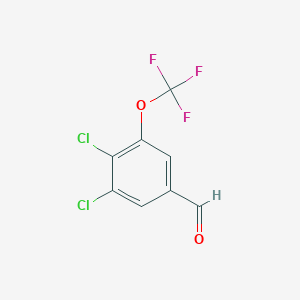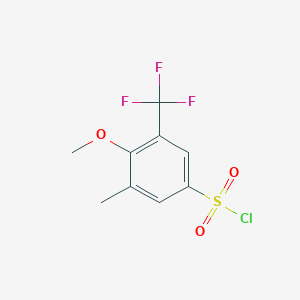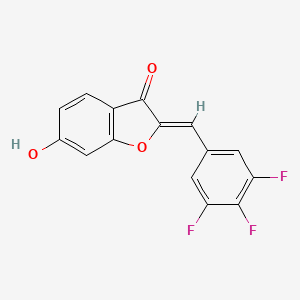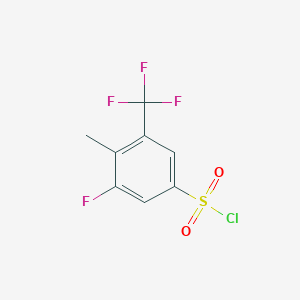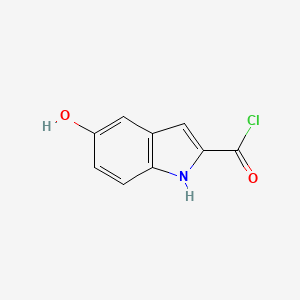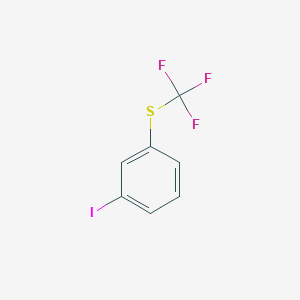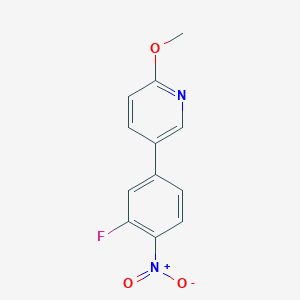
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine
Vue d'ensemble
Description
“5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine” is a chemical compound. However, there is limited information available specifically for this compound. It’s important to note that the compound contains a 3-fluoro-4-nitrophenyl group1, which is a derivative of phenol with a fluorine atom at the 3rd position and a nitro group at the 4th position1.
Molecular Structure Analysis
The molecular structure of “5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine” can be inferred from its name. It likely contains a pyridine ring with a methoxy group at the 2nd position and a 3-fluoro-4-nitrophenyl group at the 5th position. However, without specific data or a visual molecular structure, this is a speculative analysis.
Chemical Reactions Analysis
The chemical reactions involving “5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine” are not explicitly mentioned in the available resources. However, compounds containing the 3-fluoro-4-nitrophenyl group have been used in various chemical reactions2.
Applications De Recherche Scientifique
Synthesis and Photophysical Properties
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine serves as an intermediate in the synthesis of complex organic compounds, demonstrating unique photophysical properties. A study outlined the synthesis of 5-aryl-2,2′-bipyridines bearing (poly)fluorine-containing aniline residues, revealing that the introduction of fluorine atoms affects the reactivity of fluoroanilines and photophysical properties of the resulting compounds. The incorporation of a fluorine atom into specific positions led to shifts in emission maxima and changes in quantum yield, indicating the potential for applications in the development of new fluorescent materials (Kopchuk et al., 2020).
Advanced Fluorination Techniques
Research on the synthesis of fluoropyridines through fluorodenitration reactions has highlighted efficient methods for introducing fluorine into pyridine rings. This process is essential for creating compounds with specific electronic and structural properties for use in various chemical and pharmaceutical applications. The study demonstrates a general approach for 2- or 4-nitro-substituted pyridines, providing a pathway for the efficient synthesis of fluorinated pyridines, which are valuable in medicinal chemistry and materials science (Kuduk et al., 2005).
Larvicidal Activity of Pyrimidine Derivatives
Investigations into the biological activity of pyrimidine derivatives have revealed significant larvicidal properties against third instar larvae. Synthesis of a new series of compounds using 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showed promising results, with several compounds exhibiting significant activity. This research suggests the potential for developing new bioactive compounds for pest control and highlights the role of specific functional groups in enhancing biological activity (Gorle et al., 2016).
Safety And Hazards
The safety and hazards associated with “5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine” are not explicitly mentioned in the available resources. However, compounds containing the 3-fluoro-4-nitrophenyl group may pose certain hazards. For instance, 3-fluoro-4-nitrophenol may cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled3.
Orientations Futures
The future directions for the study and application of “5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine” are not explicitly mentioned in the available resources. However, compounds containing the 3-fluoro-4-nitrophenyl group have been explored for various applications, including biomolecule immobilization and bioconjugation2.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine”. Further research and studies are needed to provide a more comprehensive understanding of this compound.
Propriétés
IUPAC Name |
5-(3-fluoro-4-nitrophenyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-18-12-5-3-9(7-14-12)8-2-4-11(15(16)17)10(13)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDGPBPSKWLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-nitrophenyl)-2-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




